3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with bromine and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the difluoromethylation of a pyrazole derivative. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylating reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or other substituents.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boron compounds. Reaction conditions may vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It is used in the production of advanced materials and specialty chemicals, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity . The bromine atom and pyrazole ring also contribute to the compound’s overall chemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
- 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-4(8(14)15)2-13-3-5(9)6(12-13)7(10)11/h3-4,7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHACDRZMXMBKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)C(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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